molecular formula C16H28O B7821676 Ambroxan CAS No. 100679-85-4

Ambroxan

Cat. No. B7821676
M. Wt: 236.39 g/mol
InChI Key: YPZUZOLGGMJZJO-LQKXBSAESA-N
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Description

Ambroxan is a modern synthetic compound with a sweet, woody, and musky smell that lasts long on the skin1. It is a naturally occurring terpenoid and one of the key constituents responsible for the odor of ambergris2. It is an autoxidation product of ambrein2. Ambroxan is used in perfumery for creating ambergris notes and as a fixative2.



Synthesis Analysis

Ambroxan is synthesized from sclareol, a component of the essential oil of clary sage2. Sclareol is oxidatively degraded to a lactone, which is hydrogenated to the corresponding diol3. The resulting compound is dehydrated to form ambroxan3. All the chemical routes reported to synthesize Ambroxan involve several chemical steps having high processing costs, long reaction times, and severe processing conditions such as high pressure4.



Molecular Structure Analysis

Ambroxan is a diterpenoid and a chemical compound from the class of tetra labdane oxides5. It is an organic heterotricyclic compound and a diterpenoid5.



Chemical Reactions Analysis

The chemical synthetic pathway of Ambroxan involves the conversion of manoyl oxide to an enol ether in a multi-step reaction. Through multiple oxidation steps of the enol ether, a corresponding epimeric lactone was obtained, which, in turn, resulted in the formation of a 13,14,15,16-tetranorlabdane6.



Physical And Chemical Properties Analysis

Ambroxan has a chemical formula of C16H28O and a molar mass of 236.399 g·mol −12. It has a density of 0.939 g/cm 3, a melting point of 75 °C, and a boiling point of 120 °C2. It is insoluble in water but soluble in ethanol2.


Scientific Research Applications

1. Perfume Industry

Ambrox, a key fixative in perfumes, is traditionally synthesized through complex and costly chemical routes. Recent research at the Universidad Michoacana has developed a more sustainable one-step synthesis method from Ageratina jocotepecana, a plant native to Michoacan, Mexico. This innovation presents an economically and environmentally viable alternative for the perfume industry's supply chain, incorporating economic, environmental, and social considerations in the process (Martínez-Guido et al., 2014).

2. Synthetic Studies

Studies have been conducted to synthesize Ambrox and its analogues from coronarin-D, a natural product. These studies demonstrate the ongoing interest in ambergris derivatives like Ambrox, which are used in the market under various trade names including Ambroxan (Imamura et al., 2013).

3. Transdermal Delivery Development

Research into ambroxol, a derivative of Ambrox, has led to the development of gel preparations for enhanced transdermal delivery. These gels, formulated with hydroxypropyl methylcellulose and poloxamer 407, aim to improve drug delivery and minimize systemic adverse effects. The study also investigated various permeation enhancers to increase drug release rates (Cho et al., 2008).

4. Analytical Methods

The simultaneous determination of Levofloxacin and Ambroxol in combined tablets has been explored using a micellar liquid chromatographic method. This method improves sensitivity and reduces the hazardous effects of solvents used in traditional methods. It's also applicable to biological fluids, offering a more versatile and safer analytical approach (Belal et al., 2013).

properties

IUPAC Name

(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUZOLGGMJZJO-LQKXBSAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CCO3)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047113
Record name (-)-Ambroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid, White crystalline solid
Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
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Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble (in ethanol)
Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ambroxan

CAS RN

6790-58-5, 100679-85-4
Record name (-)-Ambrox
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambroxide
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Record name Ambroxide, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
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Record name (-)-Ambroxide
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Record name [3aR-(3aα,5aβ,9aα,9bβ)]-dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.147
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Record name AMBROXIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD34B3O8M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K60YJF1E9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambroxan
Reactant of Route 2
Ambroxan
Reactant of Route 3
Ambroxan
Reactant of Route 4
Ambroxan
Reactant of Route 5
Ambroxan
Reactant of Route 6
Ambroxan

Citations

For This Compound
225
Citations
BT Adanve - 2015 - search.proquest.com
Synthetic chemistry has played a pivotal role in the evolution of modern life. More recently, the emerging field of synthetic biology holds the promise to bring about a paradigm shift with …
Number of citations: 3 search.proquest.com
S NEUMANN, H SIMON - 1986 - degruyter.com
… aforementioned three additional substrates are ambroxan (dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan), octahydro-4,4,7a-trimethylbenzofuran and ambroxan together with 1,…
Number of citations: 71 www.degruyter.com
F Arico, P Tundo - Journal of the Chinese Chemical Society, 2012 - Wiley Online Library
… ambroxan (ca 60%) and by–products deriving from the concurrent elimination reaction.However, Ambroxan … version of the amberyl diol into ambroxan. The mechanism of the amberlyn …
Number of citations: 17 onlinelibrary.wiley.com
M Seitz, J Klebensberger, S Siebenhaller… - Journal of Molecular …, 2012 - Elsevier
… 1 ( ) to the corresponding cyclic products IMC 7, ambroxan 5 and hopene and hopene 2 and … We found efficient conversion of homofarnesol 4 to ambroxan 5 (22.9%) and low conversion …
Number of citations: 36 www.sciencedirect.com
T Hummel, S Olgun, J Gerber, U Huchel… - Frontiers in …, 2013 - frontiersin.org
… Prior to the study we had screened 58 subjects for their sensitivity to ambroxan (AMB). AMB is described as warm, slightly woody and voluminous (personal communication, Ursula …
Number of citations: 24 www.frontiersin.org
SJ Rowland, PA Sutton, D Payne - 2018 - eartharxiv.org
… with that of a NIST library, as ambroxan (note ambroxan has many other synonyms), was … In the 3 h and 6 h exposed samples, the ambroxan concentration was ~0.002 mg mL-1. This …
Number of citations: 4 eartharxiv.org
M Seitz, PO Syrén, L Steiner, J Klebensberger… - …, 2013 - Wiley Online Library
… homofarnesol to the flavor compound ambroxan (2 a) … ambroxan is the most valuable and has been used in the flavor and fragrance industries for a long time.12, 13 In nature, ambroxan …
S Panda, SK Panda, PK Kar - 2017 - wjpr.s3.ap-south-1.amazonaws.com
… Breakdown of the relatively scentless ambrein through oxidation produces ambroxan and … Ambroxan is now produced synthetically and used extensively in the perfume industry. …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
F Aricò, P Tundo, A Maranzana, G Tonachini - ChemSusChem, 2012 - Wiley Online Library
… The solution was then filtered and DMC removed by evaporation to afford ambroxan as a colorless crystalline powder in 95 % yield. Purer samples of ambroxan could be obtained …
SR Swaro, S Panda, PK Kar - 2018 - wjpr.s3.ap-south-1.amazonaws.com
… Breakdown of the relatively scentless ambrein through oxidation produces ambroxan and … Ambroxan is now produced synthetically and used extensively in the perfume industry. …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com

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